molecular formula C21H25N7 B11182856 N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11182856
M. Wt: 375.5 g/mol
InChI Key: DMIFRSNZEOKCMR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a 4-methylphenyl group and a 4-phenylpiperazin-1-ylmethyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Biological Activity

N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C24H23N7O4
  • Molecular Weight : 441.48 g/mol
  • IUPAC Name : this compound

This compound features a triazine core substituted with piperazine and phenyl groups, which are critical for its biological activity.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Type III Secretion System (T3SS) : The compound has been shown to inhibit the T3SS in Shigella, a mechanism that prevents the secretion of virulence factors necessary for bacterial pathogenesis. Specifically, it targets proteins like Spa47 and IpaC, which are crucial for the bacterium's ability to cause disease .
  • Anticancer Activity : The compound exhibits promising anticancer properties by interfering with cellular mitosis. It has been reported to induce a monopolar spindle phenotype characteristic of kinesin spindle protein (KSP) inhibition, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary tests indicate that derivatives of this compound possess antimicrobial properties against various pathogens, including both bacterial and fungal strains .

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar triazine derivatives have provided insights into how modifications to the molecular structure can enhance biological activity:

Modification Effect on Activity
Substitution on triazine nitrogenIncreased potency against bacterial strains
Variation in piperazine ringAltered binding affinity to target proteins
Lipophilicity adjustmentsImproved cell membrane penetration

These modifications can lead to enhanced efficacy and selectivity towards specific biological targets.

Case Study 1: Anti-Virulence Activity

In a study conducted by Case et al. (2020), the compound was evaluated for its ability to inhibit Shigella virulence. The results demonstrated that it effectively blocked effector secretion by disrupting T3SS function, marking it as a potential lead for developing new anti-infective agents .

Case Study 2: Anticancer Potential

Research published in 2011 explored the anticancer properties of related compounds that induce KSP inhibition. The findings indicated that these compounds caused significant cell cycle arrest and apoptosis in various cancer cell lines, suggesting that this compound could be developed as a therapeutic agent against cancer .

Properties

Molecular Formula

C21H25N7

Molecular Weight

375.5 g/mol

IUPAC Name

2-N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H25N7/c1-16-7-9-17(10-8-16)23-21-25-19(24-20(22)26-21)15-27-11-13-28(14-12-27)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26)

InChI Key

DMIFRSNZEOKCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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